4-oxo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-4H-chromene-2-carboxamide
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Overview
Description
4-oxo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-4H-chromene-2-carboxamide is a complex organic compound that features a chromene core, an imidazole ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-4H-chromene-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the chromene core, followed by the introduction of the imidazole and pyridine groups through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-oxo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the chromene, imidazole, or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups onto the molecule.
Scientific Research Applications
4-oxo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: The compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-oxo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromene derivatives, imidazole-containing molecules, and pyridine-based compounds. Examples include:
Quinoline derivatives: Known for their antimicrobial and anticancer properties.
Imidazopyridine derivatives: Studied for their anticancer activity.
Uniqueness
What sets 4-oxo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-4H-chromene-2-carboxamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
4-oxo-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c25-16-13-18(27-17-7-2-1-5-14(16)17)20(26)23-10-12-24-11-9-22-19(24)15-6-3-4-8-21-15/h1-9,11,13H,10,12H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBFVQKCQNOESB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCN3C=CN=C3C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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